N'-[(tert-butoxy)carbonyl]-N-(1H-indol-5-yl)(tert-butoxy)carbohydrazide
Description
N'-[(tert-Butoxy)carbonyl]-N-(1H-indol-5-yl)(tert-butoxy)carbohydrazide is a synthetic carbohydrazide derivative featuring dual tert-butoxycarbonyl (Boc) protecting groups on the hydrazide backbone. The nitrogen atom of the hydrazide is substituted with a 1H-indol-5-yl moiety, a heteroaromatic structure known for its role in bioactive compounds. This molecule is typically synthesized via zinc-mediated alkylation or coupling reactions, as exemplified by related compounds in the literature .
Properties
IUPAC Name |
tert-butyl N-(1H-indol-5-yl)-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4/c1-17(2,3)24-15(22)20-21(16(23)25-18(4,5)6)13-7-8-14-12(11-13)9-10-19-14/h7-11,19H,1-6H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWOBKHOYMLYGNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN(C1=CC2=C(C=C1)NC=C2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous carbohydrazide derivatives:
| Compound | Substituent | Molecular Formula | Melting Point (°C) | Yield (%) | Key Properties |
|---|---|---|---|---|---|
| N'-(1H-Indol-5-yl)(tert-butoxy)carbohydrazide (Target) | 1H-Indol-5-yl | Likely C₁₉H₂₆N₄O₄ | Not reported | Not reported | Indole group enables aromatic interactions; Boc groups enhance stability. |
| N'-(1-Phenylethyl)(tert-butoxy)carbohydrazide (5k) | 1-Phenylethyl | C₁₈H₂₇N₃O₄ | 86.5–88.0 | 77 | Lipophilic substituent; lower polarity. |
| N-(Pyridin-3-ylmethyl)(tert-butoxy)carbohydrazide (5m) | Pyridin-3-ylmethyl | C₁₅H₂₂N₄O₄ | Not reported | Not reported | Pyridine enhances solubility in polar solvents; potential for coordination. |
| N-(3-Methoxyphenylmethyl)(tert-butoxy)carbohydrazide (5g) | 3-Methoxyphenylmethyl | C₁₈H₂₈N₂O₅ | Oil (viscous) | 99 | Methoxy group increases electron density; liquid state at room temperature. |
| N’-(1-Methylpiperidin-4-yl)(tert-butoxy)carbohydrazide | 1-Methylpiperidin-4-yl | C₁₁H₂₃N₃O₂ | 140–150 | Not reported | Aliphatic amine substituent; higher melting point due to crystalline packing. |
| Di-tert-butyl hydrazodicarboxylate | None (dual Boc groups) | C₁₀H₂₀N₂O₄ | Not reported | Not reported | Symmetrical Boc protection; used as a hydrazine synthon in peptide chemistry. |
| N'-(1Z)-1-(Furan-2-yl)ethylidenecarbohydrazide | (1Z)-1-(Furan-2-yl)ethylidene | C₁₁H₁₆N₂O₃ | Not reported | Not reported | Furan ring introduces planar rigidity; potential for bioactivity. |
Key Research Findings
Synthetic Accessibility :
- Compounds like 5k and 5g are synthesized via aqueous zinc-mediated alkylation with yields exceeding 75–99% . The indole-containing target compound may follow similar protocols, though steric hindrance from the indole ring could reduce yield compared to smaller substituents.
Thermal Stability :
- The Boc-protected derivatives exhibit stability under basic conditions. However, compounds with aromatic substituents (e.g., indole, pyridine) show lower melting points than aliphatic analogs (e.g., N’-(1-Methylpiperidin-4-yl) derivative, m.p. 140–150°C) due to disrupted crystalline packing .
Reactivity and Applications :
- Indole-containing derivatives are of interest in medicinal chemistry due to the prevalence of indole motifs in pharmaceuticals. The Boc groups in the target compound allow selective deprotection for further functionalization .
- Pyridinyl and furanyl analogs (5m , ) demonstrate enhanced solubility in polar solvents, whereas phenylalkyl derivatives (5k ) are more lipophilic .
Spectroscopic Characterization :
- NMR data for 5k and 5g reveal distinct shifts for Boc groups (δ ~1.45 ppm for tert-butyl protons) and substituent-specific signals (e.g., δ 7.21–7.30 ppm for aromatic protons) . The indole NH proton in the target compound would likely appear as a broad singlet near δ 6.0–7.0 ppm.
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